molecular formula C8H16O2 B156338 2-(Cyclohexyloxy)ethanol CAS No. 1817-88-5

2-(Cyclohexyloxy)ethanol

Cat. No.: B156338
CAS No.: 1817-88-5
M. Wt: 144.21 g/mol
InChI Key: RFHPMEOKJKCEFR-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, viscous liquid that is insoluble in water but soluble in most organic solvents. This compound is known for its versatile applications in chemical synthesis and scientific research .

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)ethanol typically involves the reaction of cyclohexanol with ethylene oxide. One common method includes the following steps :

    Formation of 1,4-Dioxaspiro[4.5]decane: Cyclohexanone reacts with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed until the theoretical amount of water is collected.

    Reduction to this compound: The intermediate 1,4-Dioxaspiro[4.5]decane is then reduced using lithium aluminum hydride in an anhydrous ether solution under a nitrogen atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Cyclohexyloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

2-(Cyclohexyloxy)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 2-(Cyclohexyloxy)ethanol:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-cyclohexyloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPMEOKJKCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32128-53-3
Record name Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50279643
Record name 2-(Cyclohexyloxy)ethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1817-88-5
Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-Cyclohexyloxyethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Synthesis routes and methods

Procedure details

To the slurry of zirconium tetrachloride (10.65 g, 45.7 mmol) in THF (100 mL) was added sodium borohydride (4.3 g, 114.3 mmol) in small portions at room temperature. A solution of 1,4-dioxaspiro[4.5]decane (6.5 g, 45.7 mmol) in THF (20 mL) was added dropwise and the resulting mixture was stirred at room temperature overnight. The reaction was carefully quenched with 1N HCl and extracted with ethyl acetate. The organic phase was washed with brine, dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (3:2) to give 2-(cyclohexyloxy)ethanol (3.9 g, 59.2% yield) as light yellow oil. 1H-NMR (CDCl3) δ 3.68-3.70 (t, 2H), 3.53-3.56 (m, 2H), 3.27-3.29 (m, 1H), 2.54 (br, 1H), 1.89-1.93 (m, 2H), 1.70-1.73 (m, 2H), 1.51-1.54 (m, 1H), 1.17-1.28 (m, 5H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.65 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(Cyclohexyloxy)ethanol a superior synergist for poly(N-isopropyl methacrylamide) (PNIPMAm) compared to other tested solvents?

A1: The research by [] investigated various solvents for their synergistic effects on PNIPMAm's ability to inhibit hydrate formation. While the exact mechanism isn't fully elucidated in the paper, several factors likely contribute to this compound's superior performance:

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